molecular formula C6H6ClNO2S B3180736 3-Methylpyridine-2-sulfonyl chloride CAS No. 281221-72-5

3-Methylpyridine-2-sulfonyl chloride

Cat. No.: B3180736
CAS No.: 281221-72-5
M. Wt: 191.64 g/mol
InChI Key: SRYKQBAZBAROTC-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Chemical Entities as Versatile Synthetic Intermediates

Pyridine (B92270) derivatives are a class of heterocyclic compounds that are integral to numerous areas of chemical science. chemicalbook.comevitachem.com Their structural motif, a six-membered aromatic ring containing one nitrogen atom, is a key component in a wide range of biologically active compounds and functional materials. researchgate.netprepchem.com The presence of the nitrogen atom imparts unique properties to the pyridine ring, influencing its electronic distribution, basicity, and reactivity compared to its carbocyclic analog, benzene (B151609).

In the realm of synthetic chemistry, pyridine-based entities are highly valued as versatile intermediates. researchgate.netprepchem.com They serve as foundational building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.comevitachem.comnih.gov The pyridine ring can be functionalized at various positions, allowing for the introduction of diverse substituents that modulate the molecule's physical and chemical properties. This adaptability makes pyridine derivatives indispensable tools for chemists seeking to design and construct novel molecular architectures with specific functions. nih.gov Their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties, further underscores their importance in medicinal chemistry. chemicalbook.comevitachem.com

Overview of Sulfonyl Chloride Functionality in Contemporary Organic Synthesis

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety that plays a crucial role in modern organic synthesis. smolecule.com Sulfonyl chlorides are widely utilized as key intermediates for the introduction of the sulfonyl group into organic molecules. smolecule.com Their reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, which makes the sulfur atom highly susceptible to nucleophilic attack. smolecule.com

One of the most common applications of sulfonyl chlorides is in the formation of sulfonamides through their reaction with primary or secondary amines. rsc.org This reaction, known as the Hinsberg test, has been a classical method for distinguishing between different amine classes. Sulfonamides are a prominent class of compounds in medicinal chemistry, with many exhibiting antibacterial, diuretic, and hypoglycemic properties.

Furthermore, sulfonyl chlorides react readily with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. rsc.org They can also participate in Friedel-Crafts reactions with aromatic compounds to yield sulfones. rsc.org The versatility of the sulfonyl chloride group makes it an essential tool for creating a wide array of sulfur-containing organic compounds with diverse applications. mdpi.com

Structural and Mechanistic Considerations Pertaining to 3-Methylpyridine-2-sulfonyl chloride and Related Pyridine Sulfonyl Chlorides

The chemical behavior of this compound is dictated by the interplay of its constituent parts: the pyridine ring, the methyl group, and the sulfonyl chloride group. The positions of these substituents on the pyridine ring are critical in determining the molecule's reactivity.

The sulfonyl chloride group at the 2-position is in close proximity to the ring nitrogen. This proximity can influence the electrophilicity of the sulfonyl sulfur. The nitrogen atom's lone pair can potentially interact with the sulfur atom, although the two electron-withdrawing oxygen atoms on the sulfur significantly reduce its basicity. The methyl group at the 3-position introduces both steric and electronic effects. Sterically, it can hinder the approach of nucleophiles to the sulfonyl chloride group at the adjacent 2-position. Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring.

The reactivity of pyridine sulfonyl chlorides in nucleophilic substitution reactions is a key area of investigation. The reaction mechanism can proceed through a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a hypervalent sulfur intermediate. jubilantingrevia.com The presence of ortho-substituents, such as the methyl group in this compound, can surprisingly accelerate substitution at the sulfonyl sulfur due to steric compression around the sulfonyl moiety. jubilantingrevia.com

Below are tables detailing the properties of the parent compound, 3-Methylpyridine, and a related sulfonyl chloride, Pyridine-3-sulfonyl chloride, to provide context for the anticipated characteristics of this compound.

Table 1: Properties of 3-Methylpyridine

PropertyValue
IUPAC Name 3-Methylpyridine
Other Names 3-Picoline
CAS Number 108-99-6
Chemical Formula C₆H₇N
Molar Mass 93.13 g/mol
Appearance Colorless liquid
Boiling Point 144 °C (291 °F; 417 K)
Solubility in water Miscible
Data sourced from reference

Table 2: Properties of Pyridine-3-sulfonyl chloride

PropertyValue
CAS Number 16133-25-8
Appearance Clear pale yellow liquid
pH Acidic
Melting Point 10.2 ± 0.3 °C
Boiling Point >= 284 °C
Flash Point 125.7 °C
Data sourced from reference

Properties

IUPAC Name

3-methylpyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYKQBAZBAROTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methylpyridine 2 Sulfonyl Chloride and Analogues

Direct Sulfonyl Chlorination Approaches to Pyridine (B92270) Ring Systems

Direct sulfonyl chlorination offers a straightforward route to pyridine sulfonyl chlorides by introducing the sulfonyl chloride group onto the pyridine ring in a single conceptual step. However, controlling the regioselectivity, especially on substituted pyridine scaffolds, presents a significant challenge.

Implementation of Chlorosulfonic Acid and Halogenating Agents (e.g., Phosphorus Pentachloride, Thionyl Chloride)

The direct sulfonation of pyridine rings followed by chlorination is a well-established method for preparing sulfonyl chlorides. This typically involves a two-step process where the pyridine derivative is first sulfonated and then treated with a chlorinating agent. For instance, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride by refluxing with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). chemicalbook.com In some procedures, phosphorus oxychloride is used as the solvent, and after the reaction, it can be removed by distillation for reuse. google.com

A common approach involves heating the corresponding sulfonic acid with PCl₅. google.comorgsyn.org One documented synthesis of pyridine-3-sulfonyl chloride involves heating pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride to reflux for three hours, yielding the product after workup. chemicalbook.com To mitigate the formation of byproducts like 5-chloropyridine-3-sulfonyl chloride, the amount of PCl₅ can be carefully controlled, for instance, by adding it portion-wise to the reaction mixture. google.com

Alternatively, chlorosulfonic acid can be used to introduce the sulfonyl chloride group. In the synthesis of the analogue 6-chloro-4-methylpyridine-3-sulfonyl chloride, the chlorinated methylpyridine is reacted with chlorosulfonic acid to install the sulfonyl chloride moiety at the 3-position.

Table 1: Reagents for Direct Sulfonyl Chlorination Interactive data table. Click on headers to sort.

Precursor Reagent 1 Reagent 2 Product Reference
Pyridine-3-sulfonic acid Phosphorus pentachloride Phosphorus oxychloride Pyridine-3-sulfonyl chloride chemicalbook.com
Pyridine-3-sulfonic acid Phosphorus pentachloride Toluene Pyridine-3-sulfonyl chloride googleapis.com
4-Chloropyridine Chlorosulfonic acid - 6-Chloro-4-methylpyridine-3-sulfonyl chloride

Regioselective Sulfonyl Chlorination Strategies on Methylpyridine Scaffolds

The presence of a methyl group on the pyridine ring significantly influences the position of electrophilic substitution, including sulfonyl chlorination. Directing the sulfonyl chloride group to a specific position on a methylpyridine scaffold requires careful consideration of the electronic and steric effects of the substituents.

For unfunctionalized pyridines, direct C-H sulfonylation often results in a mixture of C2 and C4 regioisomers. chemrxiv.org However, strategies have been developed to achieve high regioselectivity. One novel approach for the C4-selective sulfonylation of pyridines involves activation with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. The choice of base is crucial; for example, using N-methylpiperidine in a chloroform (B151607) solvent can achieve high C4 selectivity, whereas other amine bases may lead to lower selectivity or yield. chemrxiv.org

In the case of 4-methylpyridine, the synthesis of 6-chloro-4-methylpyridine-3-sulfonyl chloride involves a multi-step process where the regiochemistry is controlled sequentially. First, chlorination occurs at the 6-position, followed by sulfonation at the 3-position. The existing methyl and chloro groups direct the incoming sulfonyl chloride group, demonstrating how pre-existing substituents guide the reaction's regioselectivity.

Conversion of Aminopyridines to Sulfonyl Chlorides via Diazotization-Sulfonyl Chlorination Pathways

The Sandmeyer-type reaction provides a versatile and widely used method for converting amino-substituted pyridines into pyridine sulfonyl chlorides. This pathway involves the transformation of the amino group into a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a catalyst to yield the desired sulfonyl chloride.

Optimization of Diazonium Salt Formation for Methylpyridines

The formation of a stable diazonium salt from the corresponding aminopyridine is a critical first step in this synthetic sequence. The stability and reactivity of the diazonium salt are highly dependent on the reaction conditions. Key parameters for optimization include temperature, the nature of the acid, and the diazotizing agent.

A common procedure involves dissolving the aminopyridine, such as 3-aminopyridine (B143674), in a dilute mineral acid like hydrochloric acid and cooling the solution to between 0-5°C. google.com An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to generate the diazonium chloride salt in situ. google.comyoutube.com To improve stability, the diazonium salt can be isolated as its tetrafluoroborate (B81430) salt by adding sodium fluoroborate to the reaction mixture, which precipitates the more stable diazonium fluoroborate. google.com This intermediate can then be separated and used in the subsequent sulfonyl chlorination step. google.com The reaction temperature for the diazotization is crucial and should generally be kept at 10°C or below to prevent decomposition of the unstable diazonium salt. google.com Anhydrous diazotization methods, using reagents like t-butyl nitrite at low temperatures (e.g., 0°C), have also been developed for synthesizing substituted pyridines from 3-aminopyridines. google.com

Table 2: Optimized Conditions for Diazonium Salt Formation from 3-Aminopyridine Interactive data table. Click on headers to sort.

Reagent 1 Reagent 2 Reagent 3 Temperature Intermediate Reference
3-Aminopyridine Dilute Hydrochloric Acid Sodium Nitrite 0-5°C Pyridine-3-diazonium chloride google.com
3-Aminopyridine Dilute Hydrochloric Acid Sodium Nitrite, then Sodium Fluoroborate 0-5°C Pyridine-3-diazonium fluoroborate google.com

Catalytic Enhancements in Sulfonyl Chloride Generation (e.g., Cuprous Chloride)

Following the formation of the diazonium salt, the introduction of the sulfonyl chloride group is typically achieved through a reaction with sulfur dioxide (SO₂) or a surrogate, catalyzed by a copper salt. This is a modification of the classic Sandmeyer reaction. acs.orgnih.gov Cuprous chloride (CuCl) is a particularly effective catalyst for this transformation. google.commeghachem.org

In a typical procedure, the prepared diazonium salt is added to a solution containing sulfur dioxide and a catalytic amount of cuprous chloride. acs.orgnih.gov An alternative and often more practical approach involves using thionyl chloride (SOCl₂) in an aqueous medium, which generates sulfurous acid in situ. google.compatsnap.com For example, a solution of thionyl chloride in water is prepared and cooled, to which cuprous chloride is added as a catalyst. The diazonium salt, often the more stable fluoroborate, is then added in batches at a controlled low temperature (0-5°C). chemicalbook.comgoogle.com The copper(I) catalyst facilitates the single-electron transfer (SET) process that initiates the conversion of the diazonium salt to the aryl radical, which then reacts with sulfur dioxide, ultimately leading to the formation of the sulfonyl chloride. nih.gov This catalytic method generally provides good yields and is suitable for large-scale industrial production. google.com

Oxidative Chlorination of Pyridine Thioethers and Thiols as Precursors to Sulfonyl Chlorides

An alternative and powerful strategy for the synthesis of pyridine sulfonyl chlorides involves the oxidative chlorination of sulfur-containing precursors, such as pyridine thiols (mercaptopyridines) and pyridine thioethers (or disulfides). This approach avoids the often harsh conditions of direct sulfonation and the potential instability of diazonium intermediates.

A variety of oxidizing and chlorinating agents can be employed for this transformation. A simple and effective method involves the use of sodium hypochlorite (B82951) (NaOCl) in an acidic medium. For instance, pyridine-2-sulfonyl chloride was prepared in 72% yield by dissolving 2-mercaptopyridine (B119420) in concentrated sulfuric acid at low temperature and slowly adding an aqueous sodium hypochlorite solution. Similarly, sodium chlorite (B76162) (NaClO₂) in water has been used for the oxidative chlorination of azaarenethiols to produce the corresponding sulfonyl chlorides in good yields. researchgate.netresearchgate.net

Other effective reagent systems include:

N-Chlorosuccinimide (NCS): NCS, in combination with dilute hydrochloric acid or tetrabutylammonium (B224687) chloride and water, can smoothly convert thiols to sulfonyl chlorides. organic-chemistry.org

Chlorine Gas (Cl₂): Treating 2,2′-dipyridyl disulfide (a thioether derivative) with chlorine gas in a suitable solvent like dichloromethane (B109758) generates pyridine-2-sulfonyl chloride. chemicalbook.com

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): This reagent provides a mild and efficient method for the direct oxidative conversion of various sulfur substrates, including thiols and disulfides, into arenesulfonyl chlorides. lookchem.com

Chlorine Dioxide (ClO₂): The oxidation of thiols and disulfides with chlorine dioxide can also yield sulfonyl chlorides, with the product distribution being dependent on the molar ratio of the reactants. researchgate.net

These oxidative methods are often advantageous due to their mild reaction conditions, simple procedures, and the use of readily available reagents. organic-chemistry.orglookchem.com

Table 3: Oxidative Chlorination Systems for Sulfonyl Chloride Synthesis Interactive data table. Click on headers to sort.

Sulfur Precursor Oxidizing/Chlorinating Agent(s) Product Reference
2-Mercaptopyridine Sodium Hypochlorite / Sulfuric Acid Pyridine-2-sulfonyl chloride
Azaarenethiols Sodium Chlorite / Water Azaarenesulfonyl chlorides researchgate.netresearchgate.net
2,2′-Dipyridyl Disulfide Chlorine Gas Pyridine-2-sulfonyl chloride chemicalbook.com
Thiols / Disulfides DCDMH Arenesulfonyl chlorides lookchem.com
Thiols N-Chlorosuccinimide / HCl Sulfonyl chlorides organic-chemistry.org

Utilization of Oxidizing and Chlorinating Reagents (e.g., NaClO2, H2O2/SOCl2)

The conversion of pyridine thiols to their corresponding sulfonyl chlorides is a key transformation that can be achieved using various oxidizing and chlorinating agents.

A straightforward and efficient method for the preparation of pyridine-2-sulfonyl chlorides involves the oxidative chlorination of the corresponding pyridine-2-thiols using sodium chlorite (NaClO2) in water. acs.orgacs.org This method is notable for its simplicity and good yields. The purification process is often a simple extraction and concentration, making it an attractive route for synthesizing azaarenesulfonyl chlorides. acs.orgacs.org

Another powerful reagent system for the direct oxidative conversion of thiols to sulfonyl chlorides is a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). wikipedia.org This system is highly reactive and allows for the synthesis of sulfonyl chlorides in very short reaction times with excellent yields. wikipedia.org The reaction is typically carried out at room temperature. A similar system utilizing hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl4) has also been shown to be very effective for the oxidative chlorination of various thiols, including heterocyclic ones, affording high purity products under mild conditions. nih.gov

A patented method for the synthesis of pyridine-3-sulfonyl chloride, an analogue of the title compound, involves the reaction of a diazonium fluoborate salt with thionyl chloride in the presence of a cuprous chloride catalyst. nih.gov This process demonstrates the use of a diazotization-sulfonation approach.

The table below summarizes reaction conditions for the synthesis of pyridine sulfonyl chlorides using various reagents.

Starting MaterialReagentsSolventTemperatureYieldReference
Pyridine-2-thiolNaClO2WaterNot SpecifiedGood acs.orgacs.org
Thiol DerivativesH2O2, SOCl2Not SpecifiedRoom Temp.Excellent wikipedia.org
Thiol/Disulfide DerivativesH2O2, ZrCl4AcetonitrileRoom Temp.up to 98% nih.gov
3-Aminopyridine (via diazonium salt)Sodium Nitrite, Sodium Fluoborate, Thionyl Chloride, Cuprous ChlorideWater, Dichloromethane0-5 °C90.7% nih.gov

Stereochemical Control in Oxidative Processes

Achieving stereochemical control during the synthesis of chiral molecules is a significant challenge in organic chemistry. In the context of pyridine sulfonyl chlorides, if a stereocenter is present in the molecule, controlling the stereochemistry during the oxidative process is crucial.

While specific literature on the stereochemical control in the oxidative synthesis of 3-methylpyridine-2-sulfonyl chloride is not abundant, general principles of asymmetric synthesis can be applied. The oxidation of thiols to sulfonyl chlorides does not typically create a stereocenter at the sulfur atom in the final product. However, if the pyridine ring or its substituents contain a prochiral center, the oxidation conditions could potentially influence the diastereoselectivity of the reaction.

For related sulfur compounds, such as sulfoxides, stereoselective oxidation of prochiral sulfides is a well-established method for obtaining non-racemic products. acs.org This is often achieved through the use of chiral oxidizing agents or catalysts. Similarly, the synthesis of chiral sulfinyl compounds often employs chiral auxiliaries to direct the stereochemical outcome of a reaction. acs.orgscielo.org.mx These sulfur-based chiral auxiliaries, often derived from amino acids, have demonstrated high efficiency in various asymmetric transformations. scielo.org.mxresearchgate.net

In the absence of a chiral center in the starting material, the resulting this compound will be achiral. If a chiral analogue is desired, strategies could involve:

Resolution of a racemic mixture: A racemic mixture of a chiral precursor could be separated into its constituent enantiomers before the oxidation step.

Asymmetric catalysis: A chiral catalyst could be employed during the oxidation to favor the formation of one enantiomer over the other.

Use of chiral auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction, and then removed.

Further research in this area would be beneficial for the development of enantiomerically pure pyridine sulfonyl chloride derivatives for specialized applications.

Purification and Isolation Techniques for Pyridine Sulfonyl Chlorides

The purification and isolation of pyridine sulfonyl chlorides are critical steps to ensure the quality and purity of the final product. The chosen method often depends on the stability of the compound and the nature of the impurities.

For pyridine-2-sulfonyl chlorides synthesized via NaClO2-mediated oxidative chlorination in water, a simple purification by extraction and concentration is often sufficient to obtain the product in good yield. acs.orgacs.org This avoids harsh purification conditions that could lead to decomposition.

In the case of pyridine-3-sulfonyl chloride, which is a liquid, distillation under reduced pressure is a common purification method. semanticscholar.orgnih.govgoogle.com This technique is suitable for removing less volatile impurities. However, it is noted that sulfonyl chlorides can be susceptible to hydrolysis, so care must be taken to avoid exposure to water during the workup and purification. nih.gov To mitigate this, one patented process describes distilling the reaction mixture directly under reduced pressure without prior aqueous workup. nih.gov

Another described purification process for pyridine-3-sulfonyl chloride involves an extractive workup. After the reaction, the mixture is extracted with a solvent like dichloromethane. The organic layer is then washed with a saturated sodium bicarbonate solution and water, dried with anhydrous sodium sulfate, and concentrated to yield the product. nih.gov

A general procedure for the isolation of sulfonyl chlorides from a reaction mixture includes filtration to remove any solid byproducts or catalysts, followed by concentration of the filtrate. acs.org The crude product can then be further purified by techniques such as recrystallization (for solids), distillation, or column chromatography. scielo.org.mx

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to reduce environmental impact and improve process safety and efficiency.

One of the key aspects of green chemistry is the use of environmentally benign solvents. A method for the preparation of azaarenesulfonyl chlorides has been developed using water as the solvent, which is a significant improvement over volatile organic solvents. acs.orgacs.org

Another principle of green chemistry is the avoidance of hazardous reagents. An environmentally friendly method for the production of 3-pyridinesulfonyl chloride has been developed that avoids the use of phosphorus pentachloride and phosphorus oxychloride. google.com This method utilizes a diazotization reaction of 3-aminopyridine followed by a sulfonation reaction. The reaction conditions are mild, and the reported yield is over 80%. google.com This process is claimed to belong to the category of green chemistry, greatly shortening the reaction time and lowering production costs. google.com

The table below outlines some of the green chemistry approaches described for the synthesis of pyridine sulfonyl chlorides.

Green Chemistry PrincipleApplication in Pyridine Sulfonyl Chloride SynthesisReference
Use of Safer SolventsSynthesis performed in water. acs.orgacs.org
Atom Economy/Waste ReductionA method designed to reduce by-product formation and allow for easier industrial application. semanticscholar.org
Avoidance of Hazardous ReagentsA process that avoids the use of phosphorus pentachloride and phosphorus oxychloride. google.com
Energy EfficiencyReaction conditions are mild, avoiding high energy consumption. google.com

Furthermore, a synthetic method for pyridine-3-sulfonyl chloride is described as having "less three wastes" (waste gas, waste water, and industrial residue), which aligns with the green chemistry goal of waste minimization. nih.gov The development of catalytic processes, such as the use of a cuprous chloride catalyst, also contributes to a greener synthesis by allowing for the use of smaller quantities of reagents. nih.gov

Comprehensive Reactivity Studies of 3 Methylpyridine 2 Sulfonyl Chloride and Its Derivatives

Reactions Involving the Pyridine (B92270) Heterocycle and Methyl Substituent

The chemical nature of 3-Methylpyridine-2-sulfonyl chloride is dictated by the interplay of its three key components: the electron-deficient pyridine ring, the electron-donating methyl group, and the strongly electrophilic sulfonyl chloride group.

Electrophilic aromatic substitution (EAS) on a pyridine ring is significantly more challenging than on benzene (B151609). The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic. youtube.comquimicaorganica.org This deactivation is further intensified by the tendency of the nitrogen lone pair to coordinate with the electrophile or acidic catalyst, creating a pyridinium (B92312) species with even lower ring electron density. youtube.com

In the case of this compound, the ring is influenced by three groups:

Pyridine Nitrogen: Strongly deactivating, directs incoming electrophiles primarily to the C-3 and C-5 positions. quimicaorganica.orgslideshare.net

2-Sulfonyl Chloride Group: A powerful electron-withdrawing group, it further deactivates the ring, primarily at the ortho and para positions relative to itself (C-3, C-4, C-6).

3-Methyl Group: An electron-donating group that activates the ring, directing incoming electrophiles to its ortho and para positions (C-2, C-4, C-6). wikipedia.org

The combined effect results in a highly deactivated ring. Substitution is generally unfavorable, requiring harsh reaction conditions. quora.comquora.com The C-5 position is the most likely site for any potential electrophilic attack, as it is meta to the two powerful deactivating groups (nitrogen and sulfonyl chloride) and avoids the buildup of positive charge on the nitrogen atom in the reaction intermediate. quora.comquora.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst would react preferentially with the basic pyridine nitrogen. quimicaorganica.org

PositionInfluence of NitrogenInfluence of -SO₂Cl (at C-2)Influence of -CH₃ (at C-3)Overall Propensity for EAS
C-4 NeutralDeactivated (para)Activated (ortho)Highly Unlikely
C-5 Favored (meta)Neutral (meta)Neutral (meta)Most Probable Site
C-6 Deactivated (ortho)Deactivated (para)Activated (para)Highly Unlikely

The methyl group at the C-3 position, while attached to a pyridine ring, exhibits reactivity analogous to a benzylic carbon on a benzene ring. The adjacent aromatic system stabilizes radical and anionic intermediates, making the C-H bonds of the methyl group susceptible to various transformations.

Benzylic Oxidations: Strong oxidizing agents can convert the methyl group into a carboxylic acid. This type of reaction is typically carried out with reagents like hot, acidic potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The presence of at least one "benzylic" hydrogen is essential for this oxidation to proceed. libretexts.org Milder oxidizing agents or different conditions could potentially yield the corresponding aldehyde or alcohol, though over-oxidation to the carboxylic acid is common. masterorganicchemistry.com For example, pyridine N-oxide in the presence of silver oxide has been used to oxidize benzylic halides to aldehydes and ketones. nih.gov

C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. The methyl group on a pyridine ring can be a target for such reactions, often mediated by transition-metal catalysts. rsc.orgacs.org These reactions can involve deprotonation to form an anion that then reacts with an electrophile. researchgate.net C-H activation strategies provide pathways to introduce a variety of functional groups, forming new C-C or C-heteroatom bonds without requiring a pre-installed leaving group. youtube.comyoutube.com

Reaction TypeReagent ExampleProduct Functional Group
Strong Oxidation Potassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)
C-H Activation/Arylation Palladium or Rhodium catalystsArylated Methyl Group (-CH₂-Ar)
Deprotonation-Alkylation Strong Base (e.g., LDA) then Alkyl HalideElongated Alkyl Chain (-CH₂-R)

The lone pair of electrons on the pyridine nitrogen atom is readily available for coordination with metal ions and other Lewis acids. youtube.com This property is central to the reactivity of this compound.

As mentioned, this coordination can be a drawback in electrophilic aromatic substitution by deactivating the ring. youtube.com However, in many transition-metal-catalyzed reactions, this coordination is exploited as a powerful tool. The nitrogen atom can act as a directing group, binding to a metal catalyst and delivering it to a nearby C-H bond (typically at C-2 or C-6) for selective activation. rsc.orgacs.orgoup.com While the C-2 position in the title compound is already substituted, this directing effect could potentially facilitate reactions at the C-6 position under appropriate catalytic conditions. This chelation-assisted strategy overcomes challenges of inherent reactivity and achieves high site-selectivity. acs.org

Stability and Transformation Pathways of this compound

The stability of the molecule is primarily governed by the reactive sulfonyl chloride group, which is sensitive to hydrolysis and can participate in decomposition pathways under thermal stress.

Sulfonyl chlorides are a class of compounds that are characteristically susceptible to hydrolysis, reacting with water to yield the corresponding sulfonic acid and hydrochloric acid. patsnap.com This reaction proceeds via nucleophilic attack by water on the electrophilic sulfur atom. tandfonline.comorgsyn.org

The hydrolysis of this compound would produce 3-Methylpyridine-2-sulfonic acid. The rate of this hydrolysis can be influenced by reaction conditions. While often rapid in aqueous environments, the reaction can be mitigated if the compound has low water solubility, effectively protecting the sulfonyl chloride group by keeping it out of the aqueous phase. acs.org The process is also known to be catalyzed by other pyridine-type bases. rsc.org Therefore, care must be taken during synthesis and workup procedures to avoid unintended hydrolysis, for instance by using non-aqueous solvents and removing water promptly. orgsyn.orggoogle.com

Reaction: 3-CH₃C₅H₃N-2-SO₂Cl + H₂O → 3-CH₃C₅H₃N-2-SO₃H + HCl

In terms of chemical compatibility, this compound is incompatible with a range of substances due to the reactivity of the sulfonyl chloride moiety.

Water and Alcohols: Cause hydrolysis or alcoholysis to form sulfonic acids or sulfonate esters, respectively. tandfonline.comorgsyn.org

Amines: React readily to form sulfonamides. This is a common and useful synthetic transformation but represents an incompatibility if unintended. libretexts.org

Strong Bases: Can promote elimination or other decomposition pathways.

Strong Nucleophiles: Will readily attack the electrophilic sulfonyl chloride group. smolecule.com

Therefore, the compound should be stored under inert and anhydrous conditions and not be mixed with strong bases, nucleophiles, or protic solvents unless a specific reaction is intended.

Advanced Synthetic Applications and Utility of 3 Methylpyridine 2 Sulfonyl Chloride

Construction of Diverse Heterocyclic Architectures from Pyridine (B92270) Sulfonyl Chloride Scaffolds

Pyridine sulfonyl chlorides are key intermediates in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the sulfonyl chloride group allows for the formation of sulfonamides, sulfones, and other sulfur-containing linkages, which are integral to many biologically active molecules.

While direct examples of using 3-Methylpyridine-2-sulfonyl chloride for the synthesis of fused polycyclic systems are not extensively documented in publicly available literature, the reactivity of related pyridine sulfonyl chlorides suggests its potential in such applications. For instance, intramolecular cyclization reactions of appropriately substituted pyridine sulfonamides can lead to the formation of fused ring systems. A general strategy involves the reaction of a pyridine sulfonyl chloride with a molecule containing a nucleophilic group and a site for subsequent cyclization. For example, the synthesis of pyridine-fused siloles has been achieved through palladium-catalyzed intramolecular bis-silylation, demonstrating a pathway to fused systems from pyridine precursors. nih.gov The synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity highlights the utility of pyridine sulfonamides in building complex structures. nih.gov

This compound can serve as a crucial intermediate for incorporating the 3-methylpyridine-2-sulfonyl moiety into larger, more complex molecules. This is typically achieved through the formation of sulfonamides by reacting the sulfonyl chloride with primary or secondary amines. The resulting sulfonamides are often stable and can be key pharmacophores in medicinal chemistry. For example, various substituted pyridine-3-sulfonamides have been synthesized and utilized to create novel compounds with potential anticancer properties. nih.gov The synthesis of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide from pyridine-2-sulfonyl chloride showcases the incorporation of a pyridine sulfonyl group into a complex, biologically relevant scaffold. chemicalbook.com

PrecursorReagentResulting ScaffoldApplication
4-Substituted pyridine-3-sulfonamidesAryl isocyanates1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureasAnticancer Activity
Pyridine-2-sulfonyl chloride4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamineN-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamideBiologically Active Compound

Role as a Chemical Probe and Derivatization Reagent in Mechanistic Organic Chemistry

The electrophilic nature of the sulfonyl chloride group makes this compound a candidate for use as a chemical probe to investigate reaction mechanisms and for the derivatization of molecules for analytical purposes.

Pyridine sulfonyl chlorides, such as the related pyridine-3-sulfonyl chloride, are employed as derivatizing agents to enhance the sensitivity of analytes in mass spectrometry. sigmaaldrich.com This is due to their ability to introduce a readily ionizable group onto the target molecule. While specific studies on this compound are limited, its structural similarity suggests it could be used for similar purposes. Derivatization can aid in the characterization of reaction intermediates by converting them into more stable and easily detectable derivatives. The spectroscopic properties of the resulting sulfonamides or sulfonate esters can provide valuable information about the structure and stereochemistry of the intermediates. The characterization of synthesized pyridosulfonamide derivatives using IR, Mass, and NMR spectroscopy confirms the successful formation of these derivatives. rasayanjournal.co.in

Analytical TechniquePurpose of DerivatizationAnalyte Class
Mass Spectrometry (MS)Enhance sensitivity and detectionMetabolites, Steroids, Phenols
Nuclear Magnetic Resonance (NMR)Structural elucidation of derivativesOrganic compounds
Infrared Spectroscopy (IR)Functional group identificationOrganic compounds

Development of New Reagents and Catalysts Based on Sulfonyl Chloride Derivatives

The modification of sulfonyl chlorides can lead to the development of novel reagents and catalysts with tailored properties. The pyridine nitrogen in this compound can act as a ligand for metal centers, suggesting its potential in catalysis. While specific examples for this particular compound are scarce, the broader class of sulfonyl chlorides is utilized in the development of new catalytic systems. For example, sulfonyl chlorides have been used in the synthesis of catalysts for various organic transformations. The development of a NaHF2-mediated bifunctional catalytic system for asymmetric fluorination involves the use of sulfonimidoyl chlorides, which can be derived from sulfonyl chlorides. acs.org Furthermore, the synthesis of pyridine-fused siloles has been achieved using a palladium catalyst in the presence of a pyridine derivative. nih.gov

Structure Reactivity Relationships Srr in 3 Methylpyridine 2 Sulfonyl Chloride Chemistry

Influence of the Methyl Group and Other Substituents on Sulfonyl Chloride Reactivity

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, primarily due to the strong electron-withdrawing nature of the oxygen and chlorine atoms attached to the sulfur. This effect is further modulated by the substituents on the pyridine (B92270) ring. In the case of 3-Methylpyridine-2-sulfonyl chloride, the key influencers are the pyridine ring nitrogen and the methyl group at the 3-position.

The electronic landscape of this compound is a balance between opposing effects. The pyridine ring itself is electron-deficient, a property that tends to withdraw electron density from the attached sulfonyl chloride group, thereby increasing the electrophilicity of the sulfur atom and enhancing its reactivity toward nucleophiles. nih.gov

Conversely, the methyl group at the 3-position exerts a positive inductive effect (+I). As an electron-donating group, it pushes electron density into the pyridine ring. This donation partially counteracts the electron-withdrawing nature of the ring and the sulfonyl group, making the sulfur atom slightly less electrophilic than it would be in the unsubstituted pyridine-2-sulfonyl chloride. This effect would be expected to decrease the reaction rate with nucleophiles compared to the unsubstituted analog.

Substituent (at meta-position)Hammett Constant (σ_m)Electronic EffectPredicted Effect on Sulfonyl Chloride Reactivity
-NO₂+0.71Strongly Electron-WithdrawingIncreases Rate
-Cl+0.37Electron-WithdrawingIncreases Rate
-H0.00Neutral (Reference)Baseline
-CH₃-0.07Weakly Electron-DonatingDecreases Rate
-OCH₃+0.12Electron-Withdrawing (Inductive) / Donating (Resonance)Slightly Increases Rate

This table illustrates the general electronic effects of various substituents as measured by their Hammett meta-constants. Data adapted from established chemical literature. wikipedia.orglibretexts.org

Perhaps the most significant influence of the 3-methyl group on the reactivity of this compound is steric hindrance. The methyl group is located ortho to the sulfonyl chloride functional group, placing it in close proximity to the reaction center. In nucleophilic substitution reactions, the nucleophile must approach the electrophilic sulfur atom from the backside relative to the leaving group (chloride). youtube.com

The bulky methyl group physically obstructs this approach path, creating a sterically hindered environment around the sulfur atom. youtube.comrsc.org This repulsion between the incoming nucleophile and the methyl group raises the activation energy of the transition state, significantly slowing the rate of reaction. youtube.com Consequently, this compound is expected to be considerably less reactive than its isomers where the methyl group is further from the reaction site, such as 4-Methyl- or 5-Methylpyridine-2-sulfonyl chloride. The 6-methyl isomer would be expected to have a similar or even greater steric hindrance effect.

CompoundPosition of Methyl Group (relative to -SO₂Cl)Expected Steric HindrancePredicted Relative Reaction Rate
Pyridine-2-sulfonyl chlorideNoneLowFastest
5-Methylpyridine-2-sulfonyl chlorideparaMinimalFast
4-Methylpyridine-2-sulfonyl chloridemetaLowFast
This compoundorthoHighSlow
6-Methylpyridine-2-sulfonyl chlorideorthoHighSlow

This table provides a qualitative prediction of reaction rates based on the steric effect of the methyl group's position.

Quantitative Structure-Reactivity Correlations (QSRR) for Pyridine Sulfonyl Chlorides

Quantitative structure-reactivity relationships (QSRR) are mathematical models that correlate a molecule's structural features with its chemical reactivity. nih.gov One of the most foundational QSRR tools in organic chemistry is the Hammett equation: log(k/k₀) = ρσ. wikipedia.org

In this equation:

k is the rate constant for a reaction with a substituted compound.

k₀ is the rate constant for the unsubstituted (reference) compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (e.g., meta or para). oxfordreference.com

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. libretexts.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic attacks on an electron-deficient center, such as the sulfur atom in a sulfonyl chloride. libretexts.org Studies on the hydrolysis of substituted benzenesulfonyl chlorides have shown that Hammett plots yield valuable information about the transition state. rsc.org For pyridine sulfonyl chlorides, a similar relationship is expected, where the electronic properties of substituents on the ring would correlate linearly with the logarithm of the reaction rate. The Hammett equation generally applies to meta- and para-substituents, as ortho-substituents often introduce complex steric effects that disrupt the linear relationship. oxfordreference.comlibretexts.org

Substituent (X) in X-C₆H₄SO₂ClSubstituent Constant (σ_p)Relative Rate (log(k/k₀)) for Hydrolysis
-OCH₃-0.27-0.70
-CH₃-0.17-0.45
-H0.000.00
-Cl+0.23+0.60
-NO₂+0.78+1.85

Illustrative data for a hypothetical Hammett plot for the hydrolysis of para-substituted benzenesulfonyl chlorides, demonstrating the QSRR principle. A positive slope (ρ) would indicate the reaction is favored by electron-withdrawing groups. Data conceptualized from principles described in literature. rsc.orglibretexts.org

Spectroscopic Correlations with Reactivity Parameters (e.g., NMR, IR)

Spectroscopic techniques provide insight into the electronic environment of a molecule, which in turn correlates with its reactivity. For this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly revealing.

Infrared (IR) Spectroscopy: The reactivity of the sulfonyl chloride group is strongly linked to the bond strength of the S=O bonds. IR spectroscopy measures the vibrational frequencies of these bonds. Sulfonyl chlorides exhibit two strong, characteristic absorption bands corresponding to asymmetric (ν_as) and symmetric (ν_s) stretching of the S=O group, typically found in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The presence of electron-withdrawing groups attached to the sulfur atom tends to increase these stretching frequencies. This shift to higher wavenumbers indicates a stronger, more polarized S=O bond and a more electrophilic sulfur atom, which correlates with higher reactivity toward nucleophiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy map the electronic environment around each nucleus. In this compound, the strongly electron-withdrawing sulfonyl chloride group causes significant deshielding of the adjacent protons and carbons on the pyridine ring. acdlabs.com This deshielding results in their signals appearing at a higher chemical shift (downfield) in the NMR spectrum. chemicalbook.com The extent of this downfield shift can be correlated with the electrophilicity of the sulfur center. By comparing the chemical shifts of ring protons in a series of substituted pyridine sulfonyl chlorides, one can infer their relative reactivities. For instance, a proton ortho to a more electron-withdrawing group will resonate at a higher ppm value, suggesting a more reactive sulfonyl chloride.

Spectroscopic ParameterTypical Range / ValueCorrelation with Reactivity
IR S=O Asymmetric Stretch (ν_as)1370 - 1410 cm⁻¹Higher frequency indicates greater S electrophilicity and higher reactivity.
IR S=O Symmetric Stretch (ν_s)1166 - 1204 cm⁻¹Higher frequency indicates greater S electrophilicity and higher reactivity.
¹H NMR Shift (Proton ortho to -SO₂Cl)~8.0 - 9.0 ppmHigher chemical shift (more deshielded) indicates greater S electrophilicity and higher reactivity.
¹³C NMR Shift (Carbon attached to -SO₂Cl)~150 - 160 ppmHigher chemical shift (more deshielded) indicates greater S electrophilicity and higher reactivity.

This table summarizes the general correlation between key spectroscopic data and the chemical reactivity of aryl sulfonyl chlorides. Specific values are estimates based on data for related structures. acdlabs.comchemicalbook.comsigmaaldrich.com

Future Research Perspectives and Challenges in 3 Methylpyridine 2 Sulfonyl Chloride Chemistry

Discovery of Novel, Highly Efficient, and Sustainable Synthetic Routes

The development of synthetic routes to pyridine (B92270) sulfonyl chlorides has traditionally relied on multi-step processes that can be resource-intensive and generate significant waste. A primary challenge in the synthesis of 3-Methylpyridine-2-sulfonyl chloride is the selective functionalization of the pyridine ring. Future research will likely prioritize the discovery of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of investigation will include:

Direct C-H Functionalization: Moving beyond classical methods that often require pre-functionalized starting materials, the direct and selective C-H sulfonylation of 3-methylpyridine would represent a significant leap in efficiency. This approach would shorten synthetic sequences and improve atom economy.

Catalytic Methods: The exploration of transition-metal-catalyzed or organocatalyzed reactions could provide milder and more selective alternatives to harsh reagents like chlorosulfonic acid or thionyl chloride.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control, particularly for energetic or unstable intermediates. Developing a continuous synthesis for this compound could enable safer and more efficient large-scale production.

Alternative Sulfonylating Agents: Research into novel sulfonylating agents that are more stable, less corrosive, and easier to handle than traditional reagents is crucial for developing more sustainable and user-friendly synthetic protocols.

Synthetic StrategyPotential AdvantagesKey Challenges
Direct C-H SulfonylationIncreased atom economy, shorter synthetic routesRegioselectivity, catalyst development
Catalytic MethodsMilder reaction conditions, higher selectivityCatalyst cost and stability, substrate scope
Flow ChemistryEnhanced safety, improved scalability and controlEquipment cost, process optimization
Novel Sulfonylating AgentsImproved handling and safety, reduced wasteReagent availability and reactivity

Unexplored Reactivity Modes and Transformative Reactions

The sulfonyl chloride functional group is a versatile handle for a wide array of chemical transformations, most commonly reacting with nucleophiles to form sulfonamides, sulfonate esters, and thioethers. However, the full reactive potential of this compound remains largely untapped. The interplay between the sulfonyl chloride group, the pyridine nitrogen, and the adjacent methyl group could give rise to unique reactivity.

Future research is expected to delve into:

Radical Chemistry: The generation of sulfonyl radicals from this compound could open avenues for novel carbon-carbon and carbon-heteroatom bond formations, such as in the functionalization of alkenes and alkynes.

Transition-Metal-Catalyzed Cross-Coupling: Utilizing the sulfonyl chloride group as a leaving group or as a precursor to other functional groups in cross-coupling reactions could enable the synthesis of complex substituted pyridines.

Cycloaddition Reactions: The potential for this compound or its derivatives to participate in cycloaddition reactions, either as a dienophile or through the generation of reactive intermediates, warrants investigation for the construction of novel heterocyclic scaffolds.

Intramolecular Transformations: The strategic placement of the methyl and sulfonyl chloride groups could be exploited in intramolecular reactions to construct fused ring systems, which are common motifs in pharmaceuticals and functional materials.

Integration with Modern Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The advent of modern synthetic methodologies like photoredox catalysis and electrochemistry has revolutionized the way chemists approach bond formation. The integration of these techniques into the chemistry of this compound could unlock previously inaccessible reaction pathways.

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for generating radical intermediates under mild conditions. researchgate.netresearchgate.net This methodology could be applied to the generation of sulfonyl radicals from this compound for subsequent addition to unsaturated systems or for C-H functionalization reactions. researchgate.net The development of metal-free, organic photoredox systems for these transformations would be a particularly sustainable approach. researchgate.net

Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, providing a green alternative to traditional chemical reagents. Electrosynthesis could be employed for the generation of reactive intermediates from this compound or for its synthesis from precursors in a more environmentally benign manner.

MethodologyPotential Applications for this compoundAdvantages
Photoredox CatalysisGeneration of sulfonyl radicals for addition reactions, C-H functionalizationMild reaction conditions, high functional group tolerance, access to novel reactivity
ElectrochemistryReagent-free synthesis, generation of reactive intermediatesReduced chemical waste, precise control over redox potential, enhanced safety

Development of Automated and High-Throughput Synthetic Platforms for Pyridine Sulfonyl Chlorides

The synthesis and screening of libraries of pyridine sulfonyl chloride derivatives for applications in drug discovery and materials science can be a time-consuming and labor-intensive process. The development of automated and high-throughput synthetic platforms is a key area for future advancement.

Automated Synthesis: Automated systems, such as continuous stirred-tank reactors (CSTRs) and flow reactors, can enable the safe and reproducible synthesis of pyridine sulfonyl chlorides on a laboratory scale. mdpi.com These systems can be equipped with real-time monitoring and feedback control to ensure consistent product quality and yield. mdpi.com

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal parameters for the synthesis and reactions of this compound. This approach can significantly accelerate the discovery of new reactions and the optimization of existing processes.

Data Integration and Machine Learning: The integration of automated synthesis and HTE with data analysis and machine learning algorithms can facilitate the prediction of reaction outcomes and the design of new experiments. This data-driven approach has the potential to dramatically accelerate the pace of research in this area.

The continued development of the chemistry surrounding this compound holds significant promise. By addressing the challenges of sustainable synthesis, exploring new reactivity, embracing modern synthetic tools, and leveraging automation, researchers can unlock the full potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methylpyridine-2-sulfonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via chlorosulfonation of 3-methylpyridine using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Alternatively, NaClO₂-mediated oxidation of 4-methylpyridine-2-thiol (1b) in HCl yields pyridine-2-sulfonyl chlorides, as demonstrated in analogous protocols .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification typically involves recrystallization (e.g., using dichloromethane/hexane) or distillation to achieve >95% purity.

Q. What nucleophilic substitution reactions are most commonly employed with this compound in organic synthesis?

  • Methodology : The sulfonyl chloride group reacts with amines to form sulfonamides (e.g., for drug candidates) or with alcohols to generate sulfonate esters. Reactions are typically conducted in dichloromethane or THF with a base (e.g., pyridine) to scavenge HCl .
  • Example : Postsynthetic modification of metal-organic frameworks (MOFs) using sulfonyl chlorides as electrophiles, as seen in CAU-1-NH₂ modifications .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation and skin contact due to its corrosive and lachrymatory properties. Store in airtight containers at 2–8°C, away from moisture .

Advanced Research Questions

Q. How can substituent effects (e.g., methyl vs. trifluoromethyl groups) on the pyridine ring influence the reactivity of sulfonyl chlorides?

  • Analysis : Electron-donating groups (e.g., methyl) decrease electrophilicity at the sulfonyl chloride, slowing nucleophilic substitution. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity. Compare kinetic data from reactions with aniline derivatives for this compound vs. 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride .
  • Experimental Design : Conduct competitive reactions under identical conditions and analyze yields via HPLC or ¹H NMR.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methods :

  • Structural Confirmation : ¹H/¹³C NMR (δ ~8.5–7.5 ppm for pyridine protons), FT-IR (S=O stretching at ~1370–1350 cm⁻¹).
  • Purity Assessment : LC-MS with reverse-phase C18 columns; compare retention times with standards.
  • Quantitative Analysis : Titration with NaOH to determine active chloride content .

Q. How can contradictory data in sulfonamide yields from this compound be systematically resolved?

  • Approach :

Variable Screening : Optimize solvent polarity (e.g., DMF vs. THF), temperature (20–80°C), and stoichiometry (amine:sulfonyl chloride ratio).

Byproduct Analysis : Use GC-MS to identify side products (e.g., hydrolysis to sulfonic acids).

Statistical Modeling : Apply response surface methodology (RSM) to identify critical factors .

Q. What role does this compound play in synthesizing chiral sulfonamides for medicinal chemistry?

  • Methodology : Use enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric sulfonamides. Separate via chiral HPLC or crystallization. Evaluate biological activity (e.g., enzyme inhibition) to correlate stereochemistry with efficacy .

Q. How can continuous flow reactors improve the scalability and safety of this compound synthesis?

  • Design : Implement microreactors with precise temperature control to mitigate exothermic risks during chlorosulfonation. Compare batch vs. flow yields and purity using in-line FT-IR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.